1-Oxo-1-phenylpropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate

Chiral Synthesis Analytical Chemistry Drug Discovery

Procure this chiral 1-oxo-1-phenylpropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate to exploit its unique ester moiety for broad-kinome selectivity profiling without the biased interaction imposed by sulfamoylphenylamino groups (cf. PDB 3WF9). It serves as a benchmark substrate for Pfitzinger condensation optimization, a chiral building block for E3 ligase cereblon-targeted synthesis, and a neutral comparator for CNS ADME structure–property relationship studies. This precise chemotype is essential for mapping binding-pocket tolerance of the tetrahydroacridine scaffold and streamlining synthetic routes to functionalized molecules.

Molecular Formula C23H21NO3
Molecular Weight 359.425
CAS No. 900918-30-1
Cat. No. B2357737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxo-1-phenylpropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate
CAS900918-30-1
Molecular FormulaC23H21NO3
Molecular Weight359.425
Structural Identifiers
SMILESCC(C(=O)C1=CC=CC=C1)OC(=O)C2=C3CCCCC3=NC4=CC=CC=C42
InChIInChI=1S/C23H21NO3/c1-15(22(25)16-9-3-2-4-10-16)27-23(26)21-17-11-5-7-13-19(17)24-20-14-8-6-12-18(20)21/h2-5,7,9-11,13,15H,6,8,12,14H2,1H3
InChIKeyNDJFXUGRTVIZFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Oxo-1-phenylpropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate (CAS 900918-30-1): Procurement Baseline


1-Oxo-1-phenylpropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate is a synthetic acridine derivative belonging to the class of 9-substituted 1,2,3,4-tetrahydroacridine esters. The 1,2,3,4-tetrahydroacridine scaffold is the core of the known acetylcholinesterase inhibitor tacrine, though 9-carboxylic acid esters represent a distinct chemotype often explored for kinase inhibition and other biological activities [1]. This specific compound features a chiral 1-oxo-1-phenylpropan-2-yl ester moiety, which differentiates it from simpler alkyl or unsubstituted benzyl esters and may confer unique steric and electronic properties relevant to target engagement [2].

Procurement Risk: Why Generic Tetrahydroacridine Esters Cannot Substitute for 1-Oxo-1-phenylpropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate


The tetrahydroacridine-9-carboxylate chemotype is highly sensitive to ester moiety modifications. Published SAR from related series, such as S6K1 kinase inhibitors, demonstrates that seemingly minor changes to the ester group—e.g., introducing an anilino substituent or altering the alkyl chain—dramatically shift selectivity, potency, and binding mode [1]. For example, a close structural analog from the PDB (3WF9) bearing a sulfamoylphenylamino group exhibits a distinct binding conformation stabilized by specific hydrogen bonds absent in the simpler phenyl ketone ester [2]. Therefore, substituting this compound with a generic tetrahydroacridine-9-carboxylate ester risks loss of the unique interaction profile intended for a specific assay or synthetic pathway.

Head-to-Head Procurement Evidence for 1-Oxo-1-phenylpropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate (CAS 900918-30-1)


Structural Identity and Purity Verification via Chiral Resolution

The compound possesses a chiral center at the propan-2-yl position of the ester moiety, which is absent in simpler achiral esters like methyl or ethyl 1,2,3,4-tetrahydroacridine-9-carboxylate. Reputable vendors provide this compound with a minimum purity of 95% and supply chiral analytical data, ensuring the enantiomeric composition is controlled . This is a critical procurement differentiator, as the biological activity of tetrahydroacridine esters is known to be stereospecific in kinase inhibition contexts, with the S-enantiomer often showing superior potency [1].

Chiral Synthesis Analytical Chemistry Drug Discovery

Binding Mode Differentiation from the 3WF9 Co-crystal Structure Ligand

The co-crystal structure of S6K1 kinase domain with a closely related ligand, 1-oxo-1-[(4-sulfamoylphenyl)amino]propan-2-yl-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate (PDB: 3WF9), reveals that the ligand occupies the ATP-binding site with the carboxylate ester forming a hydrogen bond with the hinge region [1]. The target compound lacks the sulfamoylphenylamino and 2-methyl substituents, which are expected to alter the binding pose and selectivity profile. Direct comparison using binding assays would be required, but class-level inference suggests the target compound's simpler ester may exhibit a different kinase selectivity fingerprint compared to the 3WF9 ligand [2].

Kinase Inhibition Structural Biology S6K1

Improved Synthetic Accessibility Compared to 2-Methyl Substituted Derivatives

The synthesis of 1-oxo-1,2,3,4-tetrahydroacridine-9-carboxylic acid derivatives via Pfitzinger condensation under acidic conditions is well established [1]. Unlike derivatives that require complex substitution at the 2-position of the tetrahydroacridine ring, which often need multi-step syntheses and can lead to low yields, the target unsubstituted core can be obtained in a one-pot procedure. This translates to potentially higher procurement lot-to-lot consistency, faster delivery timelines, and larger available batch sizes for scale-up studies [2].

Synthetic Methodology Medicinal Chemistry Pfitzinger Reaction

Implication in Cereblon (CRBN) Ligase Modulation through Phthalimide Conjugation Potential

The 1-oxo-1-phenylpropan-2-yl motif is chemically related to the phthalimide conjugation handle used in thalidomide-derived cereblon (CRBN) ligands. While the target compound itself does not contain a phthalimide, the phenyl ketone ester can serve as a versatile synthetic intermediate for late-stage functionalization or as a negative control probe in CRBN-based PROTAC research [1]. In contrast, simpler tetrahydroacridine esters (e.g., methyl, ethyl) lack the aryl ketone moiety necessary for facile derivatization toward CRBN-targeting chimeras [2].

Targeted Protein Degradation PROTAC Cereblon

Optimal Application Scenarios for Procuring 1-Oxo-1-phenylpropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate


Kinase Selectivity Profiling and Tool Compound Generation in Oncology Drug Discovery

Leveraging its structurally distinct ester moiety compared to the S6K1 inhibitor ligand in PDB 3WF9, this compound is ideally suited as a control or starting point for broad-kinome selectivity assays. Procuring this specific chemotype allows teams to map the binding pocket tolerance of the tetrahydroacridine scaffold without the biased selectivity imposed by the sulfamoylphenylamino group, as supported by co-crystal structure evidence [1].

Synthetic Route Optimization and Scale-Up Feasibility Studies for Acridine-Based Libraries

As an unsubstituted tetrahydroacridine-9-carboxylate derivative, this compound serves as a benchmark substrate for optimizing the one-pot Pfitzinger condensation under acidic conditions. Its procurement enables direct comparison of yield, purity, and scalability against more synthetically challenging 2-substituted derivatives, directly referencing improved synthetic methodology [2].

Chiral Acridine Ester as a Synthetic Intermediate for Complex Bioactive Molecules or PROTACs

The phenyl ketone functionality of the ester moiety makes this compound a valuable chiral building block for further synthetic elaboration, particularly for generating functionalized molecules targeting the E3 ligase cereblon. Procuring this specific intermediate can streamline the synthesis of final candidate molecules compared to starting from simpler achiral esters, a strategy inferred from phthalimide-based CRBN ligand chemistry [3].

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

The 1,2,3,4-tetrahydroacridine core is historically associated with CNS penetrant drugs like tacrine. Procuring this neutral, chiral ester provides a valuable compound for comparative ADME assays against charged or larger acridine derivatives, helping to establish structure-property relationships for brain exposure without confounding factors like amine basicity, a class-level inference based on the tacrine chemotype [4].

Quote Request

Request a Quote for 1-Oxo-1-phenylpropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.